3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride
Overview
Description
3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride (3-AM-4,6-DM-2(1H)-OH-HCl) is a small molecule that has been used in a variety of scientific research applications. It is a derivative of pyridine, a type of heterocyclic organic compound, and is used as a building block for further organic synthesis. It is a colorless crystalline solid that is soluble in water and other organic solvents.
Scientific Research Applications
Synthesis and Characterization : This compound and its derivatives have been synthesized and characterized in several studies. For example, Smirnov et al. (2005) investigated the aminomethylation of certain pyridines, including this compound, which could be relevant for creating various derivatives with potential applications in chemistry and material science (Smirnov, Kuz’min, & Kuznetsov, 2005).
Supramolecular Interactions and Crystal Structures : The compound has been used to study nonclassical noncovalent interactions and crystal structures. For instance, AlDamen and Haddad (2011) explored the crystal structure of a related compound to understand the role of nonclassical noncovalent interactions in controlling structure (AlDamen & Haddad, 2011).
Biological Activity : Some derivatives of this compound have been explored for their biological activities. Yassin (2009) discussed the synthesis of various pyridine derivatives and their potential biological activities, which might include pharmaceutical applications (Yassin, 2009).
Phosphazene Derivatives Synthesis : Dal and Süzen (2007) conducted studies on phosphorus-nitrogen compounds, including derivatives of this compound, which could have implications in material science or pharmaceutical chemistry (Dal & Süzen, 2007).
Antiviral Properties : Ivachtchenko et al. (2015) synthesized derivatives that showed antiviral properties against viruses like influenza, demonstrating the potential of this compound in medicinal chemistry (Ivachtchenko et al., 2015).
Catalytic, DNA Binding, and Antibacterial Activities : El‐Gammal et al. (2021) explored the catalytic, DNA binding, and antibacterial activities of complexes involving derivatives of this compound, which could be significant in biochemical research (El‐Gammal, Mohamed, Rezk, & El‐Bindary, 2021).
Intramolecular Cyclization Studies : Kulakov et al. (2014) investigated the intramolecular cyclization of derivatives, which is crucial for understanding chemical reactions and synthesizing new compounds (Kulakov, Nikitina, Fisyuk, Goncharov, Shul’gau, & Gulyaev, 2014).
Molecular Structure Analysis : Cheng et al. (2011) analyzed the molecular structure of derivatives, contributing to the understanding of molecular interactions and stability (Cheng, Chen, Liu, Wu, & Guo, 2011).
Polymerization Studies : Higashimura et al. (1989) explored the living cationic polymerization of vinyl monomers with organoaluminum halides, where derivatives of the compound were used, indicating its relevance in polymer chemistry (Higashimura, Okamoto, Kishimoto, & Aoshima, 1989).
properties
IUPAC Name |
3-(aminomethyl)-4,6-dimethyl-1H-pyridin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-5-3-6(2)10-8(11)7(5)4-9;/h3H,4,9H2,1-2H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDPNGUJHPRAMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CN)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656384 | |
Record name | 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1173081-96-3 | |
Record name | 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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